molecular formula C16H21N3O3S B2825437 2-(4-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 685553-44-0

2-(4-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2825437
CAS No.: 685553-44-0
M. Wt: 335.42
InChI Key: IHBNDHOXXFRWCX-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide is a heterocyclic acetamide derivative featuring a 1,3,4-thiadiazole core substituted with a methoxymethyl group at the 5-position and a 4-tert-butylphenoxy acetamide moiety at the 2-position.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-16(2,3)11-5-7-12(8-6-11)22-9-13(20)17-15-19-18-14(23-15)10-21-4/h5-8H,9-10H2,1-4H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBNDHOXXFRWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide or thiocyanates under controlled conditions.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via alkylation reactions using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Attachment of the tert-Butylphenoxy Group: The tert-butylphenoxy group can be attached through nucleophilic substitution reactions involving tert-butylphenol and suitable leaving groups like halides or tosylates.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound, often using amide bond formation reactions facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.

    Modulating Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents (R1, R2) Melting Point (°C) Yield (%) Key Biological Findings (if available) Reference
2-(4-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide (Target Compound) R1 = 4-tert-butylphenoxy, R2 = methoxymethyl Not reported Not reported N/A -
2-(4-bromo-2-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide R1 = 4-bromo-2-tert-butylphenoxy Not reported Not reported Supplier data only; no biological activity reported .
2-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide R1 = 4-chlorophenyl Not reported Not reported Supplier data only; structural analog .
N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide (5d) Complex thiadiazinan-thiadiazole hybrid 179–181 69 Antimicrobial activity inferred from class .

Key Observations :

  • The methoxymethyl group in the target compound may enhance solubility compared to bulkier substituents (e.g., benzylthio in compound 5d) .

Compounds with Triazole/Thiazole Hybrid Scaffolds

Table 2: Triazole/Thiazole-Based Analogs

Compound Name Core Structure Key Features Biological Activity Reference
2-({5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide Triazole-thiadiazole hybrid Incorporates triazole and thiadiazole cores No direct data; similar hybrids show kinase inhibition .
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}acetamide (7d) Thiadiazole-pyridine hybrid Fluorophenoxy and methoxyphenyl groups IC50 = 1.8 µM against Caco-2 cells .

Key Observations :

  • Hybrid scaffolds (e.g., triazole-thiadiazole) often exhibit enhanced binding to enzymatic targets like Akt or kinases due to increased π-π interactions and hydrogen bonding .

Bioactive 1,3,4-Thiadiazole Derivatives

Table 3: Compounds with Reported Anticancer/Antimicrobial Activity

Compound Name Activity Mechanism (if known) Reference
N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) Apoptosis induction in C6 glioma cells Akt inhibition (92.36% activity) .
N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (8) Apoptosis induction in C6 glioma cells Akt inhibition (86.52% activity) .
2-(Benzo[d]oxazol-2-ylthio)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide (5p) Neuroprotective effects Not specified .

Key Observations :

  • Akt inhibition is a common mechanism for thiadiazole derivatives, suggesting the target compound may share this pathway if appropriately substituted .
  • Trimethoxyphenyl groups (e.g., in 5p) enhance interactions with tubulin or other cytoskeletal targets, a strategy applicable to optimizing the target compound .

Biological Activity

The compound 2-(4-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities, particularly in the realm of anticancer research. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole core linked to an acetamide moiety and a tert-butylphenoxy group. This structural configuration is significant as it influences the compound's biological interactions and pharmacological properties.

Biological Activity Overview

  • Anticancer Activity
    • Mechanism of Action : Thiadiazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of the Bcl-2 family proteins and activation of caspases. The compound under study may exhibit similar properties due to its structural resemblance to other active thiadiazole derivatives.
    • In Vitro Studies : Preliminary studies on related thiadiazole compounds indicate significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar scaffolds have demonstrated IC50 values in the low micromolar range against breast (MCF-7) and liver (HepG2) cancer cells .
  • Selectivity and Safety Profile
    • Compounds within this class often show selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapeutics. For example, studies have indicated that certain thiadiazole derivatives exhibit higher cytotoxicity against cancer cells compared to normal Vero cells .

Table 1: Comparative Cytotoxicity of Thiadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
4eMCF-75.36Induces apoptosis via Bax/Bcl-2 ratio
4iHepG22.32Cell cycle arrest and apoptosis
9eA43110.10Inhibits VEGFR-2 phosphorylation

Case Studies

  • Case Study on Compound 4i : A study evaluated the anticancer activity of a derivative similar to our compound, revealing an IC50 value of 0.2 µM against A549 lung cancer cells. The mechanism involved significant upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
  • In Vivo Studies : Another investigation utilized a tumor-bearing mouse model to assess the efficacy of thiadiazole derivatives. The results indicated that these compounds effectively targeted tumor cells with minimal impact on healthy tissues .

Structure-Activity Relationship (SAR)

The SAR analysis highlights that modifications in the thiadiazole scaffold can significantly affect biological activity:

  • Substitution patterns on the phenyl ring (e.g., electron-withdrawing groups) enhance anticancer activity.
  • The introduction of lipophilic groups increases cellular uptake and bioavailability .

Q & A

Q. Example SAR Table :

DerivativeR1 (Phenoxy)R2 (Thiadiazole)IC50 (MCF-7, μM)
Parenttert-butylmethoxymethyl0.084
Derivative Aisopropylethoxymethyl0.12
Derivative Bphenylhydroxymethyl0.25

What experimental strategies resolve contradictions in biological activity data across studies?

Answer:
Discrepancies often arise from assay conditions or compound purity. Mitigation strategies include:

  • Reproducibility Checks : Replicate assays in independent labs using identical protocols (e.g., MTT assay with 48h incubation) .
  • Orthogonal Assays : Confirm anticancer activity via apoptosis assays (Annexin V staining) and cell cycle analysis .
  • Purity Validation : Re-purify compounds via preparative HPLC and re-test .
  • Statistical Analysis : Use ANOVA or Student’s t-test to assess significance (p < 0.05) .

How can computational methods predict the binding mode of this compound to biological targets?

Answer:

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to dock the compound into protein active sites (e.g., PDB: 3EQM for aromatase). Optimize hydrogen bonding with key residues (e.g., Arg115, Met374) .
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability (RMSD < 2 Å) .
  • QSAR Models : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity .

What crystallographic techniques validate the 3D structure of this compound?

Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (ethanol/water). Use SHELXL for refinement, ensuring R-factor < 5% .
  • Key Parameters : Confirm bond lengths (C–S: 1.68 Å, C–O: 1.21 Å) and dihedral angles between aromatic rings .

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